![molecular formula C16H24N2O4 B585364 Diacetolol D7 CAS No. 1346604-19-0](/img/structure/B585364.png)
Diacetolol D7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Transfer and Excretion in Biological Systems
Diacetolol, as a major metabolite of acebutolol, demonstrates notable characteristics in its transfer and excretion within biological systems. Notably, diacetolol and its parent compound acebutolol are excreted into breast milk in concentrations significantly higher than those in maternal plasma. Interestingly, diacetolol has been detected in infants' plasma, indicating that this metabolite accumulates in infants (Mostafavi et al., 2003). Additionally, the concentration of diacetolol in breast milk is consistently higher than that of acebutolol, suggesting a selective excretion or transfer mechanism (Boutroy et al., 2004).
Influence on Pharmacokinetics of Other Drugs
Diacetolol’s interaction with other pharmaceutical agents also provides insights into its pharmacokinetic properties. For instance, the co-administration of cimetidine, a drug known to alter gastric pH, does not significantly affect the pharmacokinetics of acebutolol or diacetolol. This indicates that changes in intragastric pH do not substantially alter the absorption or metabolic processing of diacetolol (Mostafavi & Foster, 2003).
Impact on Cardiovascular and Respiratory Systems
Diacetolol, along with its parent drug acebutolol, exhibits beta-adrenoceptor blocking properties. Studies comparing diacetolol with other beta-blockers like metoprolol and propranolol indicate that diacetolol possesses cardioselective properties. This is evidenced by its significant reduction in exercise heart rate and its relatively lesser impact on airway responsiveness to isoprenaline compared to non-selective beta-blockers (Thomas & Tattersfield, 2004).
Mecanismo De Acción
Mode of Action
Diacetolol D7 acts as a β-adrenoceptor antagonist , also known as a beta-blocker . It binds to β-adrenoceptors, blocking the binding of endogenous catecholamines like adrenaline and noradrenaline. This prevents the activation of these receptors, thereby inhibiting the physiological responses typically triggered by these neurotransmitters .
Biochemical Pathways
The primary biochemical pathway affected by Diacetolol D7 is the adrenergic signaling pathway . By blocking β-adrenoceptors, Diacetolol D7 inhibits the downstream effects of adrenergic signaling, such as increased heart rate and blood pressure . This can lead to a reduction in cardiac workload and oxygen demand, which is beneficial in conditions like hypertension and angina .
Pharmacokinetics
The pharmacokinetics of Diacetolol, the parent compound of Diacetolol D7, have been studied . After oral administration, Diacetolol is absorbed and undergoes first-pass metabolism. The bioavailability of Diacetolol varies with the dose, with an average oral bioavailability of 0.302±0.052 for 100 mg, 0.363±0.052 for 400 mg, and 0.426±0.068 for 800 mg . The plasma half-life of Diacetolol
Propiedades
IUPAC Name |
N-[3-acetyl-4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20)/i1D3,2D3,10D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOGXJOBNAWQSF-SVMCCORHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.